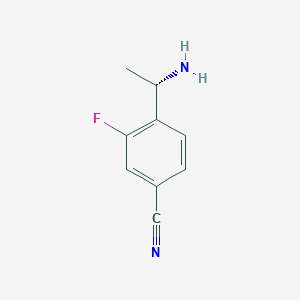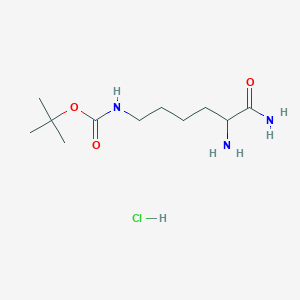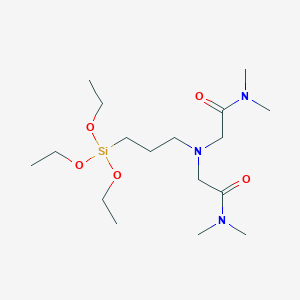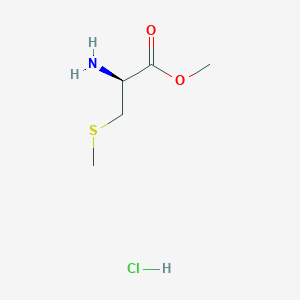
(S)-4-(1-Aminoethyl)-3-fluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(1-Aminoethyl)-3-fluorobenzonitrile is a chiral compound with significant potential in various scientific fields. The compound features a fluorine atom and a nitrile group attached to a benzene ring, with an aminoethyl group in the (S)-configuration. This unique structure imparts specific chemical and biological properties, making it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminoethyl)-3-fluorobenzonitrile typically involves asymmetric catalytic methods. One common approach is the asymmetric hydrogenation of nitriles using chiral catalysts. This method ensures the production of enantiomerically pure compounds, which is crucial for applications in pharmaceuticals and other fields.
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of engineered transaminase polypeptides has been explored to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(1-Aminoethyl)-3-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as primary amines, oxides, and substituted benzene derivatives.
Applications De Recherche Scientifique
(S)-4-(1-Aminoethyl)-3-fluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-4-(1-Aminoethyl)-3-fluorobenzonitrile involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with target molecules, while the fluorine atom enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The nitrile group can participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-(1-Aminoethyl)phenol: Similar in structure but lacks the fluorine atom and nitrile group.
(S)-3-(1-Aminoethyl)aniline: Contains an amino group instead of a nitrile group.
Trifluoromethyl amines: Feature multiple fluorine atoms, offering different reactivity and properties.
Uniqueness
(S)-4-(1-Aminoethyl)-3-fluorobenzonitrile stands out due to its unique combination of a chiral center, a fluorine atom, and a nitrile group. This combination imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable subject for research and industrial applications.
Propriétés
Formule moléculaire |
C9H9FN2 |
|---|---|
Poids moléculaire |
164.18 g/mol |
Nom IUPAC |
4-[(1S)-1-aminoethyl]-3-fluorobenzonitrile |
InChI |
InChI=1S/C9H9FN2/c1-6(12)8-3-2-7(5-11)4-9(8)10/h2-4,6H,12H2,1H3/t6-/m0/s1 |
Clé InChI |
YNSAMDYSPOHAQE-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](C1=C(C=C(C=C1)C#N)F)N |
SMILES canonique |
CC(C1=C(C=C(C=C1)C#N)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-](/img/structure/B12831839.png)

![3-Methyl-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12831844.png)

![4-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B12831859.png)






![(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methanamine](/img/structure/B12831910.png)


